2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom on the phenyl ring and a carboxylic acid group on the quinoline moiety suggests potential for increased reactivity and interaction with biological targets.

Synthesis Analysis

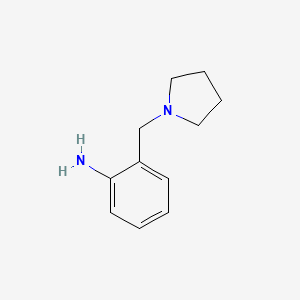

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, alkylation, and functional group transformations. For instance, the synthesis of flumequine, a related fluoroquinolone, involves the resolution of racemic tetrahydroquinoline with enantiomers of 3-bromocamphor-8-sulfonic acid and subsequent reactions to introduce the carboxylic acid group . Similarly, the synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones was achieved through a catalyst-free one-pot four-component reaction under ultrasonic conditions, which could be a potential method for synthesizing the title compound .

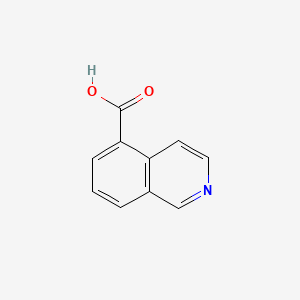

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic methods and density functional theory (DFT). For example, the vibrational spectra of 4-Methylphenylquinoline-2-carboxylate were recorded, and the molecule's structure was optimized using DFT, which is in agreement with X-ray diffraction (XRD) results . The geometrical parameters obtained from DFT can provide insights into the molecular structure of 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid.

Chemical Reactions Analysis

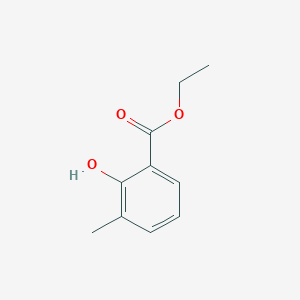

Quinoline derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and complexation with metals. For instance, alkylation of hydroxyquinoline carboxylic acid esters with substituted-benzyl chlorides was used to synthesize antibacterial quinolones . The title compound may also form complexes with metals, as seen with carboxyl functionalized 2-phenylquinoline derivatives reacting with cadmium acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as fluorescence, stability, and antibacterial activity, are of significant interest. The novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence and high stability against light and heat, which could be relevant for the fluorescence properties of the title compound . Additionally, the antibacterial activities of similar compounds, as well as their nonlinear optical properties and electrophilic reactivity, can provide a basis for predicting the properties of 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid .

Scientific Research Applications

Fluorescent Applications

Quinoline derivatives, including those structurally related to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, have been identified as efficient fluorophores. These compounds are extensively used in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013). Additionally, similar compounds have been synthesized and studied for their fluorescent behavior, contributing to research in areas such as antimicrobial activities (Lei et al., 2014).

Antimicrobial and Antitumor Research

Derivatives of quinolines, including those structurally similar to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, have shown promising results in antimicrobial and antitumor research. A study has discussed the synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones, highlighting the potential of such compounds in this field (Patel & Patel, 2010). In the realm of cancer research, certain 2-phenylquinolin-4-one derivatives, structurally related to the compound , have been identified as potent antitumor agents, exhibiting significant inhibitory activity against various tumor cell lines (Chou et al., 2010).

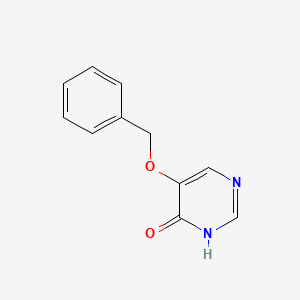

Influenza A Endonuclease Inhibition

Derivatives of quinolin-2(1H)-ones, related to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. These compounds have shown potency as inhibitors, contributing to the search for new treatments for influenza A (Sagong et al., 2013).

Solid Phase Synthesis

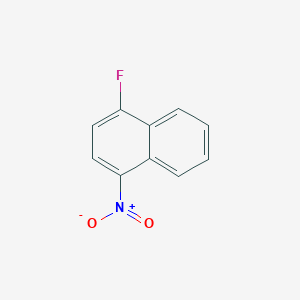

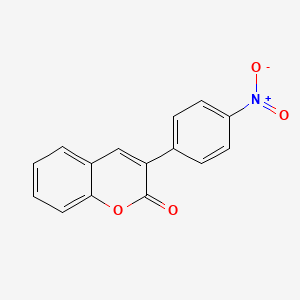

In the field of synthetic chemistry, the solid-phase synthesis of related compounds has been explored. For instance, a tetrafunctional scaffold including a component structurally similar to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid was used for synthesizing 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, demonstrating the utility of such compounds in complex chemical syntheses (Wang et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNIUMTWCNCWPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)